molecular formula C8H14N2S B15255628 4-(2-Methylbutan-2-yl)-1,3-thiazol-2-amine

4-(2-Methylbutan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B15255628
M. Wt: 170.28 g/mol
InChI Key: XWMDJXVSTDWQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylbutan-2-yl)-1,3-thiazol-2-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutan-2-yl)-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with 2-methyl-2-butanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbutan-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(2-Methylbutan-2-yl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylbutan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylbutan-2-yl)-1,3-thiazol-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

4-(2-methylbutan-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H14N2S/c1-4-8(2,3)6-5-11-7(9)10-6/h5H,4H2,1-3H3,(H2,9,10)

InChI Key

XWMDJXVSTDWQTH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CSC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.